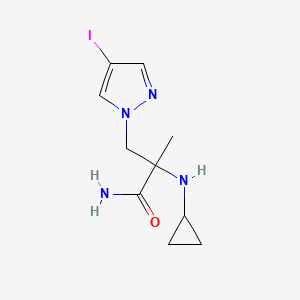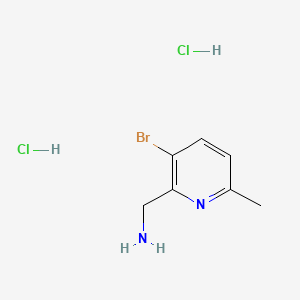![molecular formula C9H8FN3O5S B13564125 -azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a synthetic organic compound with a unique structure that includes an azido group, a fluorosulfonyl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid. This intermediate is then subjected to azidation using sodium azide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The fluorosulfonyl group can interact with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes .
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid: Similar structure but with an amino group instead of an azido group.
Dichloroaniline: Contains an aniline ring with chlorine substituents, used in the production of dyes and herbicides.
特性
分子式 |
C9H8FN3O5S |
|---|---|
分子量 |
289.24 g/mol |
IUPAC名 |
(2S)-2-azido-3-(4-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8FN3O5S/c10-19(16,17)18-7-3-1-6(2-4-7)5-8(9(14)15)12-13-11/h1-4,8H,5H2,(H,14,15)/t8-/m0/s1 |
InChIキー |
MZVQWQMVSWDMRK-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N=[N+]=[N-])OS(=O)(=O)F |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N=[N+]=[N-])OS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


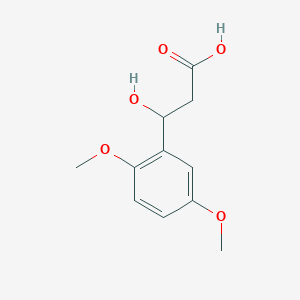
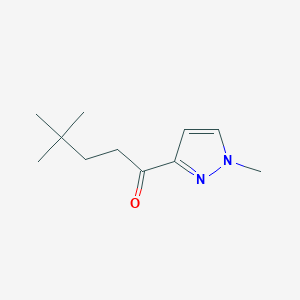
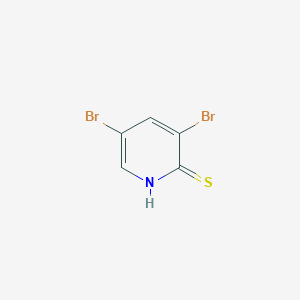
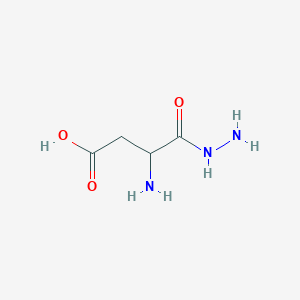
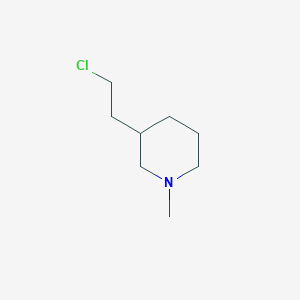
![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)
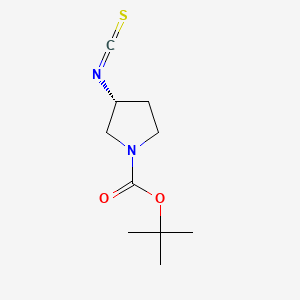


![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
